molecular formula C19H20ClN3O5S B10762410 N-[(Z)-1-(5-chloro-2-hydroxyphenyl)ethylideneamino]-3-morpholin-4-ylsulfonylbenzamide

N-[(Z)-1-(5-chloro-2-hydroxyphenyl)ethylideneamino]-3-morpholin-4-ylsulfonylbenzamide

Cat. No.: B10762410
M. Wt: 437.9 g/mol
InChI Key: NKUDGJUBIVEDTF-BKUYFWCQSA-N
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Description

N-[(Z)-1-(5-chloro-2-hydroxyphenyl)ethylideneamino]-3-morpholin-4-ylsulfonylbenzamide is a complex organic compound characterized by its unique molecular structure. This compound features a combination of aromatic rings, a morpholine ring, and sulfonyl and amide functional groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-1-(5-chloro-2-hydroxyphenyl)ethylideneamino]-3-morpholin-4-ylsulfonylbenzamide typically involves the condensation of 5-chloro-2-hydroxyacetophenone with an appropriate amine derivative under acidic conditions. The reaction is often carried out in anhydrous ethanol with a catalytic amount of glacial acetic acid, followed by refluxing for several hours . The resulting product is then purified through recrystallization.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-1-(5-chloro-2-hydroxyphenyl)ethylideneamino]-3-morpholin-4-ylsulfonylbenzamide can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to a quinone derivative under strong oxidizing conditions.

    Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride.

    Substitution: The chloro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

N-[(Z)-1-(5-chloro-2-hydroxyphenyl)ethylideneamino]-3-morpholin-4-ylsulfonylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(Z)-1-(5-chloro-2-hydroxyphenyl)ethylideneamino]-3-morpholin-4-ylsulfonylbenzamide involves its interaction with specific molecular targets. The compound’s sulfonyl and amide groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The aromatic rings and morpholine moiety may also contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • N-[(Z)-1-(5-chloro-2-hydroxyphenyl)ethylideneamino]-4-hydroxybenzohydrazide
  • N-[(Z)-1-(5-chloro-2-hydroxyphenyl)ethylideneamino]-thiophene-2-carbohydrazide

Uniqueness

N-[(Z)-1-(5-chloro-2-hydroxyphenyl)ethylideneamino]-3-morpholin-4-ylsulfonylbenzamide is unique due to the presence of the morpholine ring and sulfonyl group, which are not commonly found together in similar compounds. These structural features may confer distinct chemical reactivity and biological activity, making it a valuable compound for further research .

Properties

Molecular Formula

C19H20ClN3O5S

Molecular Weight

437.9 g/mol

IUPAC Name

N-[(Z)-1-(5-chloro-2-hydroxyphenyl)ethylideneamino]-3-morpholin-4-ylsulfonylbenzamide

InChI

InChI=1S/C19H20ClN3O5S/c1-13(17-12-15(20)5-6-18(17)24)21-22-19(25)14-3-2-4-16(11-14)29(26,27)23-7-9-28-10-8-23/h2-6,11-12,24H,7-10H2,1H3,(H,22,25)/b21-13-

InChI Key

NKUDGJUBIVEDTF-BKUYFWCQSA-N

Isomeric SMILES

C/C(=N/NC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCOCC2)/C3=C(C=CC(=C3)Cl)O

Canonical SMILES

CC(=NNC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCOCC2)C3=C(C=CC(=C3)Cl)O

Origin of Product

United States

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